molecular formula C24H20N4O5S B4961940 4-ethoxy-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide

4-ethoxy-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide

Cat. No.: B4961940
M. Wt: 476.5 g/mol
InChI Key: ZKWMIORMFVBLMO-UHFFFAOYSA-N
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Description

4-ethoxy-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a benzoxazole ring, and a nitrobenzamide moiety. Its molecular formula is C22H19N3O5S.

Properties

IUPAC Name

4-ethoxy-N-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5S/c1-3-32-21-10-8-15(13-19(21)28(30)31)22(29)27-24(34)25-17-6-4-5-16(12-17)23-26-18-11-14(2)7-9-20(18)33-23/h4-13H,3H2,1-2H3,(H2,25,27,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWMIORMFVBLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethoxy-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazole ring.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst.

    Formation of the Nitrobenzamide Moiety: This step involves the nitration of a benzamide precursor using a nitrating agent such as nitric acid.

    Coupling Reactions: The final step involves coupling the benzoxazole intermediate with the nitrobenzamide intermediate under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-ethoxy-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Scientific Research Applications

4-ethoxy-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a probe or marker in biological studies due to its unique structure and reactivity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

4-ethoxy-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide can be compared with other similar compounds, such as:

    4-ethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: This compound lacks the nitro group, which may result in different chemical and biological properties.

    4-ethoxy-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide: This compound lacks the nitro group and may have different reactivity and applications.

    4-ethoxy-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-aminobenzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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